molecular formula C22H28N4O B2763538 4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile CAS No. 2320419-17-6

4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile

Cat. No.: B2763538
CAS No.: 2320419-17-6
M. Wt: 364.493
InChI Key: YMTRYDDHMNKUGB-UHFFFAOYSA-N
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Description

4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile is a complex organic compound with a unique structure that includes a piperidine ring, a benzonitrile group, and a tert-butylpyridazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile typically involves multiple stepsThe reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and sodium hydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate
  • 4-(6-Aminopyridin-3-yl)piperidine-1-carboxylate
  • 4-(6-Chloropyridin-2-yl)piperidine-1-carboxylate

Uniqueness

4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O/c1-22(2,3)20-8-9-21(25-24-20)27-16-19-10-12-26(13-11-19)15-18-6-4-17(14-23)5-7-18/h4-9,19H,10-13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTRYDDHMNKUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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